An In-depth Technical Guide to 6-Azidohexanoic Acid: Properties, Structure, and Applications
An In-depth Technical Guide to 6-Azidohexanoic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azidohexanoic acid is a versatile bifunctional linker molecule that has become an indispensable tool in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and an azide functional group, enabling a wide range of conjugation chemistries. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of 6-azidohexanoic acid, with a focus on its role in bioconjugation through "click chemistry."
Chemical Structure and Identifiers
6-Azidohexanoic acid, also known as 6-azidocaproic acid, is a six-carbon saturated fatty acid with an azide group at the omega-position.
IUPAC Name: 6-azidohexanoic acid[1] CAS Number: 79598-53-1[1][2] Molecular Formula: C₆H₁₁N₃O₂[2][3] SMILES: C(CCC(=O)O)CCN=[N+]=[N-] InChI: InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) InChIKey: JCORXJUUSVCJEP-UHFFFAOYSA-N
Physicochemical Properties
6-Azidohexanoic acid is typically a colorless to pale yellow oil or liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 157.17 g/mol | |
| Appearance | Colorless to slightly yellow oil/liquid | |
| Density | 1.074 g/mL | |
| Refractive Index (n/D) | 1.463 | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Soluble in DMSO, DMF, THF, chloroform, and dichloromethane. Soluble in ethanol (30 mg/ml) and PBS (pH 7.2, 10 mg/ml). | |
| Storage Conditions | Store at -20°C to 2-8°C, protected from light. |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 6-azidohexanoic acid.
| Spectrum | Key Peaks/Shifts | Source |
| ¹H NMR (CDCl₃) | δ (ppm): 9.70 (br, 1H, COOH), 3.27 (t, 2H, J = 7 Hz, N₃CH₂), 2.36 (t, 2H, J = 7 Hz, CH₂COOH), 1.64 (m, 4H, N₃CH₂CH₂CH₂CH₂), 1.42 (m, 2H, N₃CH₂CH₂CH₂) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 178.9, 51.2, 33.8, 28.5, 26.1, 24.2 | |
| FT-IR (cm⁻¹) | 3600-3100 (O-H stretch), 2931 (C-H stretch), 2092 (azide N≡N stretch), 1700 (C=O stretch) | |
| High-Resolution Mass Spectrometry (HRMS) | Calculated [M-H]⁻ for C₆H₁₀N₃O₂: 156.0773, Found: 156.0777 |
Experimental Protocols
Synthesis of 6-Azidohexanoic Acid
A common method for the synthesis of 6-azidohexanoic acid is through the nucleophilic substitution of a 6-halo-hexanoic acid with sodium azide.
Materials:
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6-Bromohexanoic acid
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Sodium azide (NaN₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Water
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Brine
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Saturated sodium bicarbonate (NaHCO₃) aqueous solution
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate (EtOAc)
Procedure:
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In a round-bottom flask, dissolve 6-bromohexanoic acid (1 equivalent) and sodium azide (2 equivalents) in DMF.
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Stir the reaction mixture at room temperature for 36 hours.
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After the reaction is complete, add DCM and extract the mixture with water, brine, and saturated NaHCO₃ solution.
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Combine the organic layers and dry over MgSO₄.
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Filter the solution and concentrate it under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel using a hexane/EtOAc gradient to yield 6-azidohexanoic acid as a pale yellow liquid.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
6-Azidohexanoic acid is a key reagent in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and specific conjugation of the azide-functionalized molecule to a molecule containing a terminal alkyne.
Materials:
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Alkyne-modified biomolecule (e.g., protein, DNA)
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6-Azidohexanoic acid
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Copper(II) sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
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Sodium ascorbate (freshly prepared solution)
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Buffer (e.g., PBS, TEAA)
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Anhydrous DMSO
Procedure:
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Preparation of Stock Solutions:
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Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., nuclease-free water for oligonucleotides) to a desired concentration (e.g., 100 µM).
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Prepare a 10 mM stock solution of 6-azidohexanoic acid in anhydrous DMSO.
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Prepare stock solutions of CuSO₄ (e.g., 20-100 mM in water), the copper ligand (e.g., 100-200 mM THPTA in water), and sodium ascorbate (e.g., 100-300 mM in water). It is recommended to prepare the sodium ascorbate solution fresh.
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Reaction Setup:
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In a reaction vessel, combine the alkyne-modified biomolecule and an excess of the 6-azidohexanoic acid stock solution (typically 4-50 equivalents).
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In a separate tube, pre-mix the CuSO₄ solution with the THPTA or TBTA ligand solution (a 1:2 to 1:5 molar ratio of Cu:ligand is common) and let it incubate for a few minutes.
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Add the copper-ligand complex to the reaction mixture containing the alkyne and azide.
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Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically in excess).
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Reaction and Purification:
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Allow the reaction to proceed at room temperature for 30-60 minutes or longer, depending on the specific substrates. The reaction can be protected from light.
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Purify the resulting conjugate using methods appropriate for the biomolecule, such as ethanol precipitation for DNA, or size exclusion chromatography for proteins.
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Applications in Research and Drug Development
The bifunctional nature of 6-azidohexanoic acid makes it a valuable linker for a variety of applications:
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Bioconjugation: It is widely used to attach probes, such as fluorescent dyes, biotin, or other reporter molecules, to biomolecules for imaging and detection purposes.
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Drug Delivery: 6-Azidohexanoic acid can be used to link therapeutic agents to targeting moieties, such as antibodies or peptides, to create targeted drug delivery systems.
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Surface Modification: The carboxylic acid group can be used to anchor the molecule to amine-functionalized surfaces, while the azide group remains available for subsequent "clicking" of other molecules.
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Polymer Chemistry: It can be incorporated into polymer chains to create functional materials with specific properties.
Signaling Pathways and Experimental Workflows
While 6-azidohexanoic acid is not typically a direct participant in signaling pathways, it is a critical tool for studying them. For example, it can be used to attach probes to proteins or other biomolecules to visualize their localization and interactions within a cell. The following diagrams illustrate the logical workflow of its application in bioconjugation.
Caption: Workflow for labeling a biomolecule using 6-azidohexanoic acid.
The first step involves the activation of the carboxylic acid of 6-azidohexanoic acid, often using carbodiimide chemistry (e.g., with EDC and NHS), to form a more reactive intermediate. This activated ester then readily reacts with a primary amine on a biomolecule to form a stable amide bond, resulting in an azide-labeled biomolecule. Finally, the azide group on the biomolecule can be "clicked" to a probe molecule containing a terminal alkyne via a copper(I)-catalyzed cycloaddition reaction.
Caption: The core mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This diagram illustrates the fundamental principle of the click chemistry reaction, where an azide and a terminal alkyne react in the presence of a copper(I) catalyst to form a stable triazole linkage, covalently connecting the two molecules.
Safety Information
6-Azidohexanoic acid is an irritant and should be handled with appropriate personal protective equipment.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
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Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
6-Azidohexanoic acid is a powerful and versatile chemical tool for researchers in various scientific disciplines. Its well-defined structure and reactivity, particularly in the context of click chemistry, have made it a staple for creating complex bioconjugates and functional materials. This guide provides the essential technical information for its effective and safe use in the laboratory.
